Obefazimod

Description

Structure

3D Structure

Properties

IUPAC Name |

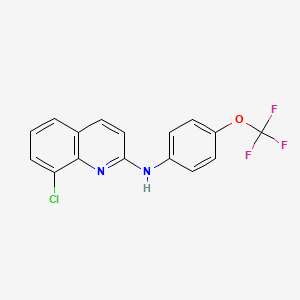

8-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10ClF3N2O/c17-13-3-1-2-10-4-9-14(22-15(10)13)21-11-5-7-12(8-6-11)23-16(18,19)20/h1-9H,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZOGDCZJYVSUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(C=C2)NC3=CC=C(C=C3)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258453-75-6 | |

| Record name | Obefazimod [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1258453756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ABX-464 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14828 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 8-chloro-N-[4-(trifluoromethoxy)phenyl]quinolin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OBEFAZIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26RU378B9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Molecular Chaperone: A Technical Guide to Obefazimod's Modulation of the Cap-Binding Complex

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obefazimod (formerly ABX464) is a novel, orally available small molecule that has demonstrated significant anti-inflammatory properties in clinical trials for ulcerative colitis.[1] Its mechanism of action represents a unique approach to modulating the immune response, centering on its interaction with the cap-binding complex (CBC). This technical guide provides an in-depth exploration of this compound's effect on the CBC, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate molecular pathways involved.

Core Mechanism of Action: Stabilizing the Cap-Binding Complex

This compound's primary molecular target is the cap-binding complex (CBC), a heterodimeric protein complex consisting of CBP20 and CBP80.[2] The CBC plays a crucial role in the biogenesis of RNA by binding to the 5' cap of RNA polymerase II transcripts.[2] this compound and its primary active metabolite, ABX464-N-Glu, act as orthosteric stabilizers of the CBC.[2]

Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds at the interface of the CBP20 and CBP80 subunits.[2] This binding induces a conformational change that strengthens the interaction between the two subunits, resulting in a more rigid and stable CBC.[2] This stabilization has a downstream effect on the CBC's interaction with other proteins, most notably Arsenite resistance protein 2 (ARS2), a key partner in microRNA (miRNA) biogenesis.[2] Thermophoresis analysis has shown that the binding of this compound or its active metabolite to the CBC improves its interaction with ARS2.[2]

This enhanced interaction between the CBC and ARS2 is proposed to facilitate the selective splicing of a long non-coding RNA, leading to the upregulation of a specific microRNA, miR-124.[1][3] miR-124 is a potent negative regulator of inflammation, and its increased expression leads to a downstream reduction in pro-inflammatory cytokines and chemokines, including IL-17, IL-6, and TNF-α.[1][3]

Data Presentation

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound, demonstrating its impact on miR-124 expression and downstream inflammatory markers.

| Parameter | Dose | Fold Increase vs. Placebo (Median) | Study Population | Tissue/Sample Type | Timepoint | Citation |

| miR-124 Expression | 25 mg | 13-fold | Ulcerative Colitis Patients (Phase 2b) | Rectal Tissue | Week 8 | [3] |

| 50 mg | 25-fold | Ulcerative Colitis Patients (Phase 2b) | Rectal Tissue | Week 8 | [3] | |

| 100 mg | 25-fold | Ulcerative Colitis Patients (Phase 2b) | Rectal Tissue | Week 8 | [3] | |

| Placebo | 1.02-fold | Ulcerative Colitis Patients (Phase 2b) | Rectal Tissue | Week 8 | [3] | |

| 25 mg, 50 mg, 100 mg | Statistically Significant Increase (P < 0.0001) | Ulcerative Colitis Patients (Phase 2b) | Blood | Week 8 | [4] |

| Parameter | Dose | Effect | Study Population | Tissue/Sample Type | Timepoint | Citation |

| IL-17a Levels | 25 mg, 50 mg, 100 mg | Statistically Significant Reduction vs. Placebo (P < 0.0001) | Ulcerative Colitis Patients (Phase 2b) | Serum | Weeks 1, 4, 8 | [4] |

| Parameter | Dose | Placebo-Adjusted Clinical Remission Rate | Study | Timepoint | Citation |

| Clinical Remission | 50 mg | 19.3% | ABTECT-1 (Phase 3) | Week 8 | [5][6] |

| 50 mg | 13.4% | ABTECT-2 (Phase 3) | Week 8 | [5][6] | |

| 25 mg | 21.4% | ABTECT-1 (Phase 3) | Week 8 | [5] |

Experimental Protocols

While highly detailed, step-by-step protocols for all experiments are proprietary and not fully available in the public domain, this section outlines the methodologies for the key experiments cited based on the available information.

Cryo-Electron Microscopy (Cryo-EM) of the CBC and its Complexes

Objective: To determine the high-resolution structure of the cap-binding complex (CBC) alone and in complex with this compound, its active metabolite, and ARS2, to elucidate the molecular basis of their interactions.

Methodology Overview:

-

Sample Preparation: Recombinant CBC, ARS2, this compound, and its active metabolite ABX464-N-Glu were prepared and purified.

-

Complex Formation: The following complexes were assembled for analysis: CBC-apo, CBC-Obefazimod, CBC-ABX464-N-Glu, CBC-ARS2-Apo, CBC-ARS2-Obefazimod, and CBC-ARS2-ABX464-N-Glu.[2]

-

Grid Preparation and Vitrification: The protein complex solutions were applied to cryo-EM grids and rapidly frozen in liquid ethane to create a thin layer of vitrified ice, preserving the native structure of the complexes.

-

Data Collection: Cryo-EM datasets were collected for each of the prepared complexes.[2]

-

Data Processing and Structure Determination: The collected datasets were processed using specialized software. This involved 2D classification to select for high-quality particle images and 3D refinement to reconstruct the three-dimensional structures of the different complexes.[2][7]

Microscale Thermophoresis (MST)

Objective: To measure the binding affinities between the components of the CBC (Cbp20 and Cbp80) and to assess the impact of this compound and its active metabolite on the interaction between the CBC and ARS2.

Methodology Overview:

-

Protein Labeling: One of the binding partners (e.g., a subunit of the CBC) is typically labeled with a fluorescent dye.

-

Serial Dilution: A serial dilution of the unlabeled binding partner (the ligand, e.g., the other CBC subunit or ARS2) is prepared.

-

Incubation: The fluorescently labeled protein is mixed with the different concentrations of the unlabeled ligand and incubated to allow binding to reach equilibrium.

-

MST Measurement: The samples are loaded into capillaries, and the MST instrument measures the movement of the fluorescently labeled molecules along a microscopic temperature gradient. The binding of a ligand to the fluorescently labeled molecule alters its thermophoretic properties (size, charge, hydration shell), leading to a change in its movement.

-

Data Analysis: The changes in thermophoresis are plotted against the ligand concentration, and the data is fitted to a binding curve to determine the dissociation constant (Kd), a measure of binding affinity. While specific Kd values for the this compound-CBC interaction are not publicly available, the results indicated that this compound and its metabolite improve the interaction between the CBC and ARS2.[2]

Quantification of miR-124 and Cytokines

Objective: To quantify the levels of miR-124 and pro-inflammatory cytokines in patient samples to assess the in vivo effects of this compound.

Methodology Overview:

-

miR-124 Quantification:

-

Sample Collection: Rectal biopsy and whole blood samples were collected from patients in clinical trials.[4]

-

RNA Extraction: Total RNA was extracted from the collected samples.

-

Droplet Digital PCR (ddPCR): The absolute copy number of miR-124 was quantified using ddPCR technology.[4] This technique partitions the PCR reaction into thousands of nanoliter-sized droplets, allowing for highly precise and absolute quantification of the target molecule.

-

-

Cytokine Quantification:

-

Sample Collection: Blood samples were collected from patients, and serum was prepared.[4]

-

Immunoassay: The concentration of IL-17 in the serum was measured using an ELLA immunoassay.[8] This is an automated, microfluidic-based immunoassay platform that allows for sensitive and reproducible quantification of proteins.

-

Immunohistochemistry (IHC): The expression of various cytokines, including IL-17 and IL-23, in rectal biopsies was examined using IHC. This technique uses antibodies to detect the presence and location of specific proteins in tissue sections.[8]

-

Mandatory Visualizations

References

- 1. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abivax Provides Operational and Key Program Update - BioSpace [biospace.com]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. abivax.com [abivax.com]

- 7. Structural basis for mutually exclusive co-transcriptional nuclear cap-binding complexes with either NELF-E or ARS2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Microscale Thermophoresis Quantifies Biomolecular Interactions under Previously Challenging Conditions - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of Obefazimod: A Novel miR-124 Enhancer for Ulcerative Colitis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Obefazimod (formerly ABX464) is a first-in-class, orally administered small molecule demonstrating significant promise in the treatment of moderately to severely active ulcerative colitis (UC). Its novel mechanism of action, centered on the upregulation of the anti-inflammatory microRNA-124 (miR-124), sets it apart from existing therapies. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound for UC. It details the experimental protocols of key studies, presents a consolidated view of clinical trial data, and visualizes the intricate signaling pathways and experimental workflows involved in its development.

Introduction: Addressing the Unmet Need in Ulcerative Colitis

Ulcerative colitis is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon.[1] Despite the availability of various treatment options, including 5-aminosalicylates, corticosteroids, immunomodulators, and biologic agents, a significant proportion of patients either do not respond, lose response over time, or experience debilitating side effects.[2] This highlights a critical unmet need for novel, effective, and well-tolerated therapies. This compound has emerged as a promising candidate to fill this therapeutic gap, offering a unique mechanism of action that targets a key regulator of inflammation.[2][3]

Mechanism of Action: Upregulation of miR-124

This compound's therapeutic effect is predicated on its ability to enhance the expression of miR-124, a small non-coding RNA with potent anti-inflammatory properties.[2][4] In the context of UC, where pro-inflammatory pathways are chronically activated, miR-124 levels are often suppressed. This compound selectively upregulates miR-124 in immune cells, which in turn acts as a "physiological brake" on inflammation.[5][6]

The downstream effects of increased miR-124 are multifaceted and include:

-

Inhibition of the IL-6/STAT3 Signaling Pathway: miR-124 directly targets the mRNA of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor in the pro-inflammatory IL-6 signaling cascade.[5][7][8] By downregulating STAT3, this compound effectively dampens the inflammatory response mediated by IL-6.

-

Reduction of Pro-inflammatory Cytokines and Chemokines: Upregulation of miR-124 leads to a decrease in the production of several key pro-inflammatory cytokines and chemokines, including IL-6, IL-17, TNF-α, and CCL2 (MCP-1).[1][9]

-

Modulation of T-Helper Cell Differentiation: this compound has been shown to reduce the population of pro-inflammatory Th1 and Th17 cells, which are known to be key drivers of the pathogenesis of UC.[5]

Preclinical Development

In Vitro Studies

Initial in vitro experiments were crucial in elucidating the mechanism of action of this compound.

Experimental Protocol: In Vitro Cytokine and miR-124 Measurement

-

Cell Culture: Peripheral blood mononuclear cells (PBMCs) or other relevant immune cell lines are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (e.g., DMSO).

-

Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) or other appropriate stimuli.

-

RNA Extraction and qRT-PCR: After a defined incubation period, total RNA is extracted from the cells. Quantitative real-time polymerase chain reaction (qRT-PCR) is then performed to measure the expression levels of miR-124 and the mRNA of target genes (e.g., STAT3, IL-6, TNF-α).

-

Cytokine Measurement: Supernatants from the cell cultures are collected, and the concentrations of secreted cytokines (e.g., IL-6, IL-17, TNF-α) are quantified using enzyme-linked immunosorbent assay (ELISA) or multiplex bead-based assays.

In these in vitro settings, this compound treatment consistently led to a dose-dependent increase in miR-124 expression and a subsequent reduction in the levels of pro-inflammatory cytokines.[6][9]

Animal Models

The efficacy of this compound in a preclinical setting was evaluated using the dextran sulfate sodium (DSS)-induced colitis mouse model, which is a well-established and widely used model that mimics many aspects of human UC.[10]

Experimental Protocol: DSS-Induced Colitis Mouse Model

-

Animal Selection: Male C57BL/6 or BALB/c mice are typically used.

-

Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 days.[11][12] Chronic colitis can be induced through cyclical administration of DSS.[11]

-

Treatment: Mice are treated with this compound (administered orally, e.g., by gavage) or a vehicle control, either prophylactically (before DSS administration) or therapeutically (after the onset of colitis).

-

Disease Activity Index (DAI) Scoring: Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate a DAI score, which provides a quantitative measure of disease severity.

-

Histological Analysis: At the end of the study, the colons are excised, and histological analysis is performed to assess the degree of inflammation, ulceration, and tissue damage.

-

Biomarker Analysis: Colon tissue and serum samples can be collected to measure the levels of pro-inflammatory cytokines and other relevant biomarkers.

In the DSS-induced colitis model, this compound treatment resulted in a significant attenuation of disease severity, as evidenced by reduced DAI scores, improved histological findings, and a decrease in pro-inflammatory cytokine levels in the colon.[7]

Clinical Development

The clinical development program for this compound in UC has progressed through Phase 2a, 2b, and now Phase 3 trials, consistently demonstrating a favorable efficacy and safety profile.

Phase 2a and 2b Clinical Trials

The Phase 2a and 2b studies were designed to assess the safety, tolerability, and efficacy of this compound in patients with moderately to severely active UC who had an inadequate response to or were intolerant to conventional or advanced therapies.

Experimental Protocol: Phase 2b Induction Trial (NCT03760003)

-

Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[13]

-

Patient Population: Adult patients with moderately to severely active UC (Modified Mayo Score [MMS] of 5 to 9, with an endoscopic subscore of ≥2).[13]

-

Intervention: Patients were randomized to receive once-daily oral this compound (25 mg, 50 mg, or 100 mg) or placebo for 8 weeks.[13]

-

Primary Endpoint: Change from baseline in MMS at week 8.[13]

-

Key Secondary Endpoints: Clinical remission, clinical response, endoscopic improvement, and changes in fecal calprotectin.[4]

-

Biomarker Analysis: Rectal biopsies were collected to measure miR-124 expression.[14]

The Phase 2b trial met its primary endpoint, with all doses of this compound demonstrating a statistically significant reduction in MMS compared to placebo at week 8.[13] The results also showed significant improvements in key secondary endpoints.[4]

Phase 3 ABTECT Program

The pivotal Phase 3 program, known as ABTECT, consists of two identical induction trials (ABTECT-1 and ABTECT-2) and a maintenance trial.

Experimental Protocol: ABTECT-1 (NCT05507203) and ABTECT-2 (NCT05507216) Induction Trials

-

Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.[1][15]

-

Patient Population: Adult patients with moderately to severely active UC with inadequate response, loss of response, or intolerance to conventional and/or advanced therapies.[15][16]

-

Intervention: Patients were randomized to receive once-daily oral this compound (25 mg or 50 mg) or placebo for 8 weeks.[15][16]

-

Primary Endpoint: Clinical remission at week 8, as defined by the FDA.[16][17]

-

Key Secondary Endpoints: Clinical response, endoscopic improvement, and histologic-endoscopic mucosal improvement.[18]

In July 2025, it was announced that both ABTECT-1 and ABTECT-2 met their primary endpoint of clinical remission at week 8 for the 50 mg dose.[17][18]

Clinical Trial Data Summary

The following tables summarize the key efficacy and safety data from the clinical development program of this compound in ulcerative colitis.

Table 1: Key Efficacy Results from Phase 2 and Phase 3 Induction Trials

| Endpoint | Phase 2b (8 weeks) | ABTECT-1 (8 weeks) | ABTECT-2 (8 weeks) |

| Clinical Remission | |||

| This compound 25 mg | Statistically Significant vs. Placebo | 21.4% (placebo-adjusted) | Not Statistically Significant |

| This compound 50 mg | Statistically Significant vs. Placebo | 19.3% (p<0.0001) | 13.4% (p=0.0001) |

| Clinical Response | |||

| This compound 25 mg | Statistically Significant vs. Placebo | - | 28.6% (placebo-adjusted, pooled) |

| This compound 50 mg | Statistically Significant vs. Placebo | Met | Met |

| Endoscopic Improvement | |||

| This compound 50 mg | 50% vs. 11% (Placebo) | 33-36% vs. 6-10% (Placebo) | 33-36% vs. 6-10% (Placebo) |

Note: Data is compiled from publicly available sources and may not be directly comparable across studies.[1][3][13][15][16][18]

Table 2: Long-Term Efficacy from Phase 2b Open-Label Maintenance Trial

| Endpoint (at 2 years) | This compound 50 mg |

| Clinical Remission | 52.5% |

| Endoscopic Improvement | 59.0% |

| Endoscopic Remission | 35.9% |

Data from the open-label maintenance phase of the Phase 2b trial.[5]

Table 3: Safety and Tolerability of this compound

| Adverse Events | Phase 2b (Induction) | Phase 3 (ABTECT Induction) |

| Most Common AEs | Headache, abdominal pain, nausea | Consistent with previous studies |

| Serious AEs | Infrequent and comparable to placebo | Infrequent and comparable to placebo |

| New Safety Signals | None observed | None observed |

This compound has been generally well-tolerated across all clinical trials, with no new safety signals identified.[13][18]

Future Directions and Conclusion

The successful outcomes of the Phase 3 induction trials represent a significant milestone in the development of this compound. The ongoing ABTECT maintenance trial will provide crucial data on the long-term efficacy and safety of this novel therapy.[3] Pending positive results from the maintenance study, regulatory submissions to the FDA and EMA are anticipated.[3]

This compound, with its unique mechanism of action as a miR-124 enhancer, represents a promising and differentiated therapeutic option for patients with ulcerative colitis. Its oral administration, favorable safety profile, and demonstrated efficacy in both induction and maintenance of remission position it to potentially become a valuable addition to the treatment landscape for this chronic and often debilitating disease. The comprehensive data gathered to date underscore the potential of this compound to address the significant unmet medical need in ulcerative colitis.

References

- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]

- 2. semanticscholar.org [semanticscholar.org]

- 3. IL-6/STAT3 signaling pathway regulates the proliferation and damage of intestinal epithelial cells in patients with ulcerative colitis via H3K27ac - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound in patients with moderate-to-severely active ulcerative colitis: efficacy and safety analysis from the 96-week open-label maintenance phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Disease-related expression of the IL6/STAT3/SOCS3 signalling pathway in ulcerative colitis and ulcerative colitis-related carcinogenesis | Gut [gut.bmj.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 12. sygnaturediscovery.com [sygnaturediscovery.com]

- 13. ABX464 (this compound) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind, randomised, placebo-controlled induction trial and 48 week, open-label extension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound in patients with moderate-to-severely active ulcerative colitis: efficacy and safety analysis from the 96-week open-label maintenance phase 2b study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Abivax reports positive phase 3 results from both ABTECT 8-week induction trials of this compound to treat moderate to severely active ulcerative colitis [pharmabiz.com]

- 16. hcplive.com [hcplive.com]

- 17. IL-6/STAT3 signaling pathway regulates the proliferation and damage of intestinal epithelial cells in patients with ulcerative colitis via H3K27ac - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. IL-6/STAT3 signaling pathway regulates the proliferation and damage of intestinal epithelial cells in patients with ulcerative colitis via H3K27ac - ProQuest [proquest.com]

Preclinical Profile of Obefazimod: A Novel Therapeutic Candidate for Inflammatory Bowel Disease

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Inflammatory Bowel Disease (IBD), encompassing Ulcerative Colitis (UC) and Crohn's Disease, is a group of chronic, relapsing inflammatory conditions of the gastrointestinal tract. Despite advancements in treatment, a significant number of patients fail to achieve or maintain remission, highlighting the urgent need for novel therapeutic strategies with improved efficacy and safety profiles. Obefazimod (formerly ABX464) is an investigational, first-in-class, orally administered small molecule that has demonstrated potent anti-inflammatory activity in preclinical IBD models and clinical trials.[1][2] Its unique mechanism of action, which involves the upregulation of a specific microRNA, sets it apart from existing therapies and positions it as a promising candidate for the treatment of IBD.[3][4][5][6]

This technical guide provides a comprehensive overview of the preclinical studies of this compound in various animal models of IBD. It details the experimental protocols, summarizes key quantitative data, and illustrates the underlying molecular pathways and experimental workflows.

Core Mechanism of Action: Upregulation of miR-124

This compound's novel mechanism of action is centered on its ability to selectively enhance the expression of miR-124, a microRNA with well-established anti-inflammatory properties.[3][4][7][8][9] this compound binds to the cap-binding complex (CBC), a key component of RNA biogenesis, which in turn stabilizes the interaction required for the generation of miR-124 from a long non-coding RNA.[6][8]

Elevated levels of miR-124 act as a "physiological brake" on inflammation by downregulating the expression of multiple pro-inflammatory cytokines and chemokines.[6][7][9][10] Key targets include Interleukin-17 (IL-17), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Chemokine Ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1).[7][8][10][11] This modulation of the inflammatory cascade has been observed in vitro in human immune cells and in vivo in animal models.[7][9][10] Furthermore, the anti-inflammatory effects of miR-124 are partly mediated through the inhibition of the STAT3 signaling pathway, which plays a critical role in the pathogenesis of IBD.[8][12]

Preclinical Efficacy in IBD Animal Models

This compound has demonstrated significant anti-inflammatory effects in multiple well-established murine models of IBD.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

The DSS model is a widely used model of acute and chronic colitis that mimics many of the clinical and histological features of Ulcerative Colitis.

Experimental Protocol:

-

Animals: C57BL/6 mice.

-

Induction of Colitis: Administration of DSS (typically 2-3%) in drinking water for a defined period (e.g., 5-7 days) to induce epithelial injury and inflammation.

-

Treatment Groups: Mice were randomized to receive either vehicle control (e.g., methylcellulose) or this compound.

-

Drug Administration: this compound (e.g., 40 mg/kg) was administered orally once daily via gavage.[7]

-

Endpoints: Daily monitoring of body weight, stool consistency, and presence of blood (Disease Activity Index - DAI). At the end of the study, colonic tissues were collected for histological analysis and measurement of pro-inflammatory cytokine levels.

Summary of Results: Studies consistently showed that this compound treatment significantly attenuated DSS-induced colitis.[8][11] Treated mice exhibited reduced body weight loss, returning to pre-treatment levels, and had smaller and fewer colonic lesions compared to the vehicle-treated group.[8][11]

| Parameter | Vehicle Control | This compound (40 mg/kg) | Outcome | Reference |

| Body Weight | Significant Loss | Return to pre-treatment levels | Protective Effect | [8][11] |

| Colonic Lesions | Severe and numerous | Smaller and fewer | Reduced Tissue Damage | [8] |

| Colonic TNF-α | Elevated | Significantly Reduced | Anti-inflammatory | [8][11] |

| Colonic IL-6 | Elevated | Significantly Reduced | Anti-inflammatory | [7][8][9][11] |

| Colonic CCL2 (MCP-1) | Elevated | Significantly Reduced | Anti-inflammatory | [8][11] |

| Colonic IL-22 | Normal/Low | Upregulated | Mucosal Healing | [8][11] |

| Mesenteric IL-17a | Upregulated | Reversed Increase | Immune Modulation | [7][9] |

T-Cell Adoptive Transfer Colitis Model

This model mimics aspects of Crohn's Disease and is driven by a pathogenic T-cell response. It is particularly useful for evaluating therapies that modulate adaptive immunity. A recent preclinical study evaluated this compound in combination with Etrasimod in this model.[13][14]

Experimental Protocol:

-

Animals: Immunodeficient recipient mice (e.g., C57BL/6NRj-Rag2tm1Ciphe/Rj).[14]

-

Induction of Colitis: Intraperitoneal injection of a pathogenic subset of T-cells (e.g., CD4+CD45RBhigh) isolated from healthy donor mice.[13][14]

-

Treatment Groups: Mice were treated with this compound alone, Etrasimod alone, or a combination of both compounds.[13][14]

-

Drug Administration: Oral treatment was administered for 55 days.[13][14]

-

Endpoints: Body weight protection, Disease Activity Index (DAI), and systemic levels of inflammatory cytokines.

Summary of Results: The combination of this compound and Etrasimod demonstrated superior efficacy compared to either agent alone.

| Parameter | Monotherapy | Combination Therapy (this compound + Etrasimod) | Outcome | Reference |

| Body Weight Protection | Moderate | Improved | Enhanced Efficacy | [13][14] |

| Disease Activity Index | Moderate Reduction | Improved Reduction | Enhanced Efficacy | [13][14] |

| Blood Cytokines (TNF-α, IL-17, IL-6, IFN-γ) | Reduction | Synergistic & Statistically Significant Reduction | Potent Anti-inflammatory Synergy | [13][14] |

Azoxymethane (AOM)/DSS Colitis-Associated Cancer Model

Chronic inflammation in IBD is a major risk factor for developing colorectal cancer. The AOM/DSS model is used to study the progression from colitis to cancer.

Summary of Findings: In the AOM/DSS mouse model, this compound treatment was shown to reduce the number of tumors.[15] This anti-neoplastic effect is linked to its primary mechanism of action. The upregulation of miR-124 suppresses the differentiation of pro-inflammatory Th17 cells by inhibiting the STAT3 pathway, which is known to be a key driver in the development of colitis-associated cancer.[8]

Conclusion

Preclinical studies in multiple, distinct animal models of inflammatory bowel disease have consistently demonstrated the potent anti-inflammatory efficacy of this compound. Its novel mechanism, centered on the upregulation of the master anti-inflammatory regulator miR-124, leads to a broad reduction in key pro-inflammatory cytokines implicated in the pathology of IBD. The positive results in both acute (DSS) and T-cell driven (adoptive transfer) models of colitis, as well as in a colitis-associated cancer model, underscore its potential as a robust and durable therapeutic option. These compelling preclinical data have provided a strong foundation for the ongoing clinical development of this compound for patients with moderate to severe ulcerative colitis.[1][14][15]

References

- 1. abivax.com [abivax.com]

- 2. abivax.com [abivax.com]

- 3. gastroendonews.com [gastroendonews.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. thepharmaletter.com [thepharmaletter.com]

- 6. Abivax: Publication of an expert article in JCC on this compound as promising therapeutic management option for UC patients | Abivax [ir.abivax.com]

- 7. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Abivax Publishes Novel Data with Respect to this compound’s Anti-Inflammatory Mechanism of Action - BioSpace [biospace.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Abivax Updates UC Therapy Strategy, Announces Early Preclinical Data on this compound and Etrasimod in IBD Mouse Model [synapse.patsnap.com]

- 14. Abivax Provides Update on Ulcerative Colitis (UC) Combination Therapy Program Strategy and Announces Early Preclinical Combination Data of this compound and Etrasimod in Inflammatory Bowel Disease (IBD) Mouse Model - BioSpace [biospace.com]

- 15. firstwordpharma.com [firstwordpharma.com]

Beyond miR-124: An In-depth Technical Guide to the Molecular Targets of Obefazimod

For Researchers, Scientists, and Drug Development Professionals

Obefazimod (ABX464) is a novel, first-in-class, orally administered small molecule demonstrating significant therapeutic potential in chronic inflammatory diseases, including ulcerative colitis.[1][2] While its mechanism of action is widely attributed to the upregulation of the anti-inflammatory microRNA, miR-124, a deeper investigation reveals a more intricate molecular engagement that precedes this well-documented downstream effect. This technical guide provides a comprehensive overview of the molecular targets of this compound beyond miR-124, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and workflows.

Direct Molecular Target: The Cap-Binding Complex (CBC)

Recent structural and biophysical data have elucidated that this compound's primary molecular target is the nuclear cap-binding complex (CBC), a heterodimer composed of CBP80 (NCBP1) and CBP20 (NCBP2).[3] The CBC plays a crucial role in the biogenesis of RNA polymerase II transcripts by binding to the 5' cap of nascent pre-mRNAs.

This compound and its principal active metabolite, ABX464-N-Glu, act as orthosteric stabilizers of the CBC.[3] Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds at the interface of the CBP80 and CBP20 subunits.[3] This binding induces a conformational change that strengthens the interaction between the two subunits, resulting in a more rigid and stable CBC.[3]

This stabilization of the CBC by this compound enhances its interaction with ARS2 (Arsenite-resistance protein 2), a key partner in microRNA biogenesis.[3] The strengthened CBC-ARS2 interaction is proposed to facilitate the selective splicing of a long non-coding RNA, leading to the increased production of miR-124.

Signaling Pathway of this compound's Interaction with the Cap-Binding Complex

References

- 1. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound in patients with moderate-to-severely active ulcerative colitis: efficacy and safety analysis from the 96-week open-label maintenance phase 2b study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

In-Depth Technical Guide to the Pharmacodynamics of Obefazimod in Human Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obefazimod (formerly ABX464) is a first-in-class, orally available small molecule that has demonstrated significant anti-inflammatory properties. Developed by Abivax, it represents a novel therapeutic approach for chronic inflammatory diseases, particularly ulcerative colitis (UC). This technical guide provides a comprehensive overview of the pharmacodynamics of this compound in human cells, detailing its mechanism of action, target signaling pathways, and effects on cellular processes. The information is supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Upregulation of microRNA-124

The cornerstone of this compound's pharmacodynamic effect is its ability to selectively upregulate microRNA-124 (miR-124), a key negative regulator of inflammation.[1] This is achieved through a novel mechanism involving the cellular RNA processing machinery.

This compound and its primary active metabolite, ABX-464-N-Glu, bind to the cap binding complex (CBC), a crucial component of the cellular machinery that recognizes the 5' cap structure of RNA polymerase II transcripts.[2][3] The CBC, composed of the subunits Cbp20 and Cbp80, plays a pivotal role in RNA biogenesis. By binding to the CBC, this compound acts as an orthosteric stabilizer, reinforcing the interaction between Cbp20 and Cbp80.[3] This stabilization enhances the recruitment of ARS2, a key partner of the CBC involved in microRNA biogenesis.[3] The enhanced stability of the CBC-ARS2 complex leads to the selective and enhanced splicing of a single long non-coding RNA, which in turn generates mature miR-124.[1]

The upregulation of miR-124 acts as a "physiological brake" on inflammation. miR-124 targets the messenger RNA (mRNA) of several pro-inflammatory cytokines and chemokines, leading to their translational downregulation.[1] This targeted approach allows this compound to modulate the immune response without causing broad immunosuppression.

Signaling Pathways Modulated by this compound

The primary signaling pathway influenced by this compound is the downstream cascade of miR-124. By increasing the cellular concentration of miR-124, this compound effectively dampens the expression of key inflammatory mediators.

Key Downregulated Cytokines and Chemokines:

-

Interleukin-6 (IL-6): A pleiotropic cytokine with a central role in inflammation and autoimmunity.

-

Interleukin-17 (IL-17): A signature cytokine of Th17 cells, which are key drivers of inflammation in several autoimmune diseases.[1]

-

Tumor Necrosis Factor-alpha (TNF-α): A major inflammatory cytokine involved in systemic inflammation.[1]

-

Chemokine (C-C motif) ligand 2 (CCL2), also known as Monocyte Chemoattractant Protein-1 (MCP-1): A potent chemoattractant for monocytes, memory T cells, and dendritic cells.[1]

The downregulation of these molecules leads to a reduction in the recruitment and activation of inflammatory immune cells at the site of inflammation, thereby mitigating tissue damage.

Quantitative Pharmacodynamic Data

The pharmacodynamic effects of this compound have been quantified in various studies, demonstrating a clear dose-dependent relationship and target engagement.

Table 1: In Vitro Effects of this compound on Human Peripheral Blood Mononuclear Cells (PBMCs)

| Parameter | Treatment | Duration | Result |

| miR-124 Expression | This compound (up to 10 µM) | 6 days | 9-fold increase in PBMCs[4] |

| 7-fold increase in purified CD4+ T cells[4] | |||

| 9-fold increase in macrophages[4] | |||

| Cytokine Secretion | This compound | 6 days | IL-17a: -61.6% (p < 0.0001)[4] |

| IL-6: -27.4% (p = 0.0002)[4] | |||

| CCL2: -33.7% (in macrophages, p < 0.05)[4] |

Table 2: In Vivo Effects of this compound in a Murine Model of DSS-Induced Colitis

| Parameter | Treatment | Result |

| Pro-inflammatory Cytokines in Colon | This compound (40 mg/kg, oral gavage) | Significant reduction of TNF-α, IL-6, and CCL2[2][4] |

Table 3: Clinical Pharmacodynamic Effects of this compound in Ulcerative Colitis Patients (Phase 2b Study)

| Parameter | Treatment Dose (oral, once daily) | Duration | Result (Median Fold Increase vs. Baseline) |

| miR-124 Expression in Rectal Tissue | 25 mg | 8 weeks | 13-fold |

| 50 mg | 8 weeks | 25-fold | |

| 100 mg | 8 weeks | 25-fold | |

| Placebo | 8 weeks | 1.02-fold |

Detailed Experimental Protocols

In Vitro Treatment of Human PBMCs

This protocol outlines the general procedure for assessing the in vitro effects of this compound on human PBMCs.

Methodology:

-

PBMC Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Isolated PBMCs are cultured in a complete RPMI-1640 medium supplemented with fetal bovine serum, penicillin-streptomycin, and L-glutamine.

-

This compound Treatment: Cells are treated with varying concentrations of this compound (up to 10 µM to avoid cytotoxicity) or a vehicle control (DMSO) for 6 days.[4]

-

Cytokine Quantification: After the treatment period, the cell culture supernatant is collected. The concentrations of secreted cytokines such as IL-6 and IL-17a are quantified using methods like Enzyme-Linked Immunosorbent Assay (ELISA) or Cytometric Bead Array (CBA).

-

miR-124 Quantification: Total RNA is extracted from the harvested cells. The expression level of miR-124 is determined by droplet digital PCR (ddPCR) or quantitative real-time PCR (RT-qPCR), normalized to a suitable endogenous control.

Murine Model of DSS-Induced Colitis

This protocol describes the induction of colitis in mice and subsequent treatment with this compound to evaluate its anti-inflammatory effects in vivo.

Methodology:

-

Induction of Colitis: Colitis is induced in C57BL/6 mice by administering 2.5% (w/v) dextran sulfate sodium (DSS) in their drinking water for 7 days.[4]

-

Treatment: During the DSS administration period, mice are treated daily with this compound (40 mg/kg) via oral gavage. A control group receives the vehicle (e.g., methylcellulose) only.[4]

-

Clinical Assessment: Mice are monitored daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool.

-

Tissue Collection and Analysis: At the end of the study, mice are euthanized, and the colons are collected. The colonic tissue is then processed for the analysis of pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, CCL2) using techniques such as ELISA on tissue homogenates or RT-qPCR on extracted RNA.

Quantification of miR-124 in Human Rectal Biopsies

This protocol details the methodology for quantifying miR-124 expression in rectal biopsy samples from clinical trial participants.

Methodology:

-

Sample Collection and Storage: Rectal biopsies are obtained from patients and immediately stored under conditions that preserve RNA integrity (e.g., RNAlater or snap-frozen in liquid nitrogen).

-

RNA Extraction: Total RNA, including the small RNA fraction, is extracted from the biopsy tissue using a suitable kit (e.g., AllPrep DNA/RNA/miRNA Universal Kit). The quality and quantity of the extracted RNA are assessed using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit).

-

Reverse Transcription: The extracted RNA is reverse-transcribed to complementary DNA (cDNA) using a microRNA-specific reverse transcription kit.

-

Droplet Digital PCR (ddPCR): The absolute copy number of miR-124 is quantified using a ddPCR system. This technique partitions the PCR reaction into thousands of nanoliter-sized droplets, allowing for precise and absolute quantification without the need for a standard curve. The data is analyzed using software such as QuantaSoft Pro to determine the number of miR-124 copies per cell.

Conclusion

This compound presents a novel and targeted approach to the treatment of chronic inflammatory diseases. Its unique mechanism of action, centered on the upregulation of the anti-inflammatory microRNA, miR-124, has been robustly demonstrated through in vitro, in vivo, and clinical studies. The pharmacodynamic effects of this compound, characterized by the downregulation of key pro-inflammatory cytokines, provide a strong rationale for its continued development and potential as a transformative therapy for patients with conditions such as ulcerative colitis. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to understand and further investigate the pharmacodynamics of this promising therapeutic agent.

References

- 1. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Interaction Studies Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Obefazimod Application Notes and Protocols for In Vitro Studies on Colon Epithelial Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of obefazimod (formerly ABX464), a novel first-in-class oral small molecule, for studies on colon epithelial cells and related immune cells. The protocols and data presented are based on published research and are intended to guide the design and execution of experiments investigating the anti-inflammatory effects of this compound.

Mechanism of Action

This compound has a unique mechanism of action that involves the upregulation of a specific microRNA, miR-124.[1][2][3][4] This upregulation is achieved through this compound's binding to the cap binding complex (CBC), which enhances the selective splicing of a long non-coding RNA to produce mature miR-124.[5] Increased levels of miR-124 act as a "physiological brake" on inflammation by downregulating the expression of pro-inflammatory cytokines and chemokines, including IL-6, IL-17, and CCL2 (MCP-1).[1][2][3][4][5] This targeted anti-inflammatory activity makes this compound a promising therapeutic candidate for inflammatory bowel diseases (IBD) such as ulcerative colitis.

Quantitative Data Summary

The following table summarizes the key quantitative data from in vitro studies on the effects of this compound. While specific studies on colon epithelial cells are limited in the public domain, data from studies on peripheral blood mononuclear cells (PBMCs) provide a strong starting point for dose-ranging experiments.

| Parameter | Cell Type | Concentration | Duration | Key Findings | Reference |

| Cytokine Reduction | PBMCs | 5 µM | 6 days | Decrease in IL-6, IL-17, and CCL2 | [1] |

| Immune Cell Modulation | PBMCs | 5 µM | 6 days | Decrease in Th1/Th17 cell populations | [1] |

| miR-124 Upregulation | PBMCs | Concentration-dependent | 6 days | Significant increase in miR-124 expression | [1] |

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of this compound. These protocols are adapted from methodologies reported in studies on immune cells and can be applied to colon epithelial cell lines (e.g., Caco-2, HT-29) or co-culture systems.

Protocol 1: In Vitro Treatment of Cells with this compound

This protocol describes the general procedure for treating cultured cells with this compound to assess its biological activity.

Materials:

-

Colon epithelial cell line (e.g., Caco-2, HT-29) or Peripheral Blood Mononuclear Cells (PBMCs)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (ABX464)

-

DMSO (vehicle control)

-

Cell culture plates (e.g., 6-well, 24-well, or 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cells in the appropriate cell culture plates at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and reach the desired confluency (typically 70-80%).

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be high enough to allow for the desired final concentrations in the cell culture medium with a minimal amount of DMSO (typically <0.1%).

-

Treatment:

-

Prepare working solutions of this compound by diluting the stock solution in complete cell culture medium to the desired final concentrations (e.g., a starting concentration of 5 µM).

-

Prepare a vehicle control by adding the same volume of DMSO to complete cell culture medium as used for the highest concentration of this compound.

-

Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

-

Incubation: Incubate the cells for the desired duration (e.g., 6 days, based on PBMC studies).[1] The incubation time may need to be optimized for colon epithelial cells.

-

Harvesting: After the incubation period, harvest the cells and/or the cell culture supernatant for downstream analysis.

Protocol 2: Quantification of Cytokine Secretion by ELISA

This protocol is for measuring the levels of pro-inflammatory cytokines in the cell culture supernatant following this compound treatment.

Materials:

-

Cell culture supernatant from Protocol 1

-

ELISA kits for the cytokines of interest (e.g., IL-6, IL-17, CCL2)

-

Microplate reader

Procedure:

-

Follow the instructions provided with the commercial ELISA kits.

-

Briefly, coat a 96-well plate with the capture antibody.

-

Add the cell culture supernatants (and standards) to the wells.

-

Add the detection antibody.

-

Add the enzyme-linked secondary antibody.

-

Add the substrate and stop solution.

-

Read the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of the cytokines in the samples based on the standard curve.

Protocol 3: Analysis of miR-124 Expression by RT-qPCR

This protocol describes how to measure the upregulation of miR-124 in cells treated with this compound.

Materials:

-

Cell pellets from Protocol 1

-

RNA extraction kit (miRNA-specific)

-

Reverse transcription kit for miRNA

-

qPCR master mix

-

Primers for miR-124 and a reference small RNA (e.g., U6)

-

qPCR instrument

Procedure:

-

RNA Extraction: Extract total RNA, including small RNAs, from the cell pellets using a suitable kit according to the manufacturer's instructions.

-

Reverse Transcription: Perform reverse transcription of the RNA to cDNA using a miRNA-specific reverse transcription kit.

-

qPCR:

-

Set up the qPCR reaction with the cDNA, qPCR master mix, and primers for miR-124 and the reference RNA.

-

Run the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the fold change in miR-124 expression in this compound-treated cells compared to the vehicle-treated control cells.

Visualizations

Signaling Pathway of this compound

Caption: this compound's mechanism of action.

Experimental Workflow for In Vitro Studies

Caption: Workflow for in vitro this compound studies.

References

- 1. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Abivax publishes novel data with respect to this compound’s anti-inflammatory mechanism of action | Abivax [ir.abivax.com]

- 4. researchgate.net [researchgate.net]

- 5. Abivax publishes novel data with respect to this compound’s anti-inflammatory mechanism of action | Abivax [ir.abivax.com]

Application Note: Protocol for Assessing Obefazimod Efficacy in a DSS-Induced Colitis Model

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammatory bowel disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with ulcerative colitis (UC) being one of its major forms.[1] The dextran sulfate sodium (DSS)-induced colitis model in mice is a widely utilized preclinical model due to its simplicity and its ability to mimic many clinical and histological features of human UC.[2][3][4] Obefazimod (also known as ABX464) is a novel, orally administered small molecule with a unique mechanism of action that has shown promise in treating moderate to severe UC.[5][6] This document provides a detailed protocol for inducing colitis in mice using DSS and assessing the therapeutic efficacy of this compound.

This compound: Mechanism of Action

This compound represents a first-in-class therapeutic candidate that modulates the immune system by upregulating a specific microRNA, miR-124, which has potent anti-inflammatory properties.[5] Its mechanism involves binding to the cap binding complex (CBC), which enhances the selective splicing of a long non-coding RNA to generate mature miR-124. The increased levels of miR-124 then downregulate the expression of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-17.[7] This action effectively creates a "physiological brake" on inflammation, suggesting broad potential for treating chronic inflammatory diseases.[7]

Caption: Mechanism of action of this compound.

Experimental Design and Protocol

This section outlines the complete workflow for evaluating this compound in the DSS-induced colitis model, from animal preparation to endpoint analysis.

Caption: Experimental workflow for this compound efficacy testing.

Detailed Experimental Protocols

1. Animals and Housing

-

Species: C57BL/6 or BALB/c mice (8 weeks old) are recommended.[4]

-

Housing: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to standard chow and water.

-

Acclimatization: Allow mice to acclimatize for at least 7 days before starting the experiment.

2. DSS-Induced Colitis and this compound Treatment

-

Experimental Groups (n=8-10 mice per group):

-

Group 1 (Healthy Control): Regular drinking water, vehicle control (gavage).

-

Group 2 (DSS Control): DSS in drinking water, vehicle control (gavage).

-

Group 3 (DSS + this compound): DSS in drinking water, this compound (e.g., 40 mg/kg) daily by oral gavage.[8]

-

-

Colitis Induction:

-

Treatment Protocol:

-

Prepare this compound in a suitable vehicle (e.g., methylcellulose).

-

Administer this compound or vehicle via oral gavage daily, starting from day 0 of DSS administration, for the duration of the study.[8]

-

3. Clinical Assessment: Disease Activity Index (DAI) Monitor mice daily and calculate the DAI score based on the following parameters.[3][10]

| Score | Weight Loss (%) | Stool Consistency | Occult/Gross Blood |

| 0 | None | Normal, well-formed | Negative |

| 1 | 1-5% | Soft but still formed | Negative |

| 2 | 6-10% | Soft | Positive |

| 3 | 11-15% | Very soft, pasty | Positive |

| 4 | >15% | Diarrhea (liquid) | Gross bleeding |

The DAI is the sum of the scores for weight loss, stool consistency, and bleeding, divided by 3.

4. Sample Collection and Preparation

-

At the end of the study period (e.g., day 8-10), euthanize mice.

-

Measure the entire colon length from the cecum to the anus.

-

Collect colon tissue samples:

-

One segment for histological analysis (fix in 10% buffered formalin).

-

One segment for MPO assay (snap-freeze in liquid nitrogen).

-

One segment for cytokine analysis (snap-freeze in liquid nitrogen).

-

5. Histological Analysis

-

Embed formalin-fixed colon tissue in paraffin and cut 5-μm sections.[1]

-

Stain sections with Hematoxylin and Eosin (H&E).[11]

| Parameter | Score | Description |

| Inflammation Severity | 0-3 | 0: None; 1: Mild; 2: Moderate; 3: Severe |

| Inflammation Extent | 0-3 | 0: None; 1: Mucosa; 2: Submucosa; 3: Transmural |

| Crypt Damage | 0-4 | 0: None; 1: Basal 1/3 damaged; 2: Basal 2/3 damaged; 3: Surface epithelium intact; 4: Complete loss |

| Total Histology Score | 0-10 | Sum of the individual scores |

6. Myeloperoxidase (MPO) Activity Assay MPO is an enzyme found in neutrophils, and its activity is a marker of neutrophil infiltration.[13][14]

-

Homogenize a pre-weighed colon tissue sample in a phosphate buffer (pH 6.0) containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[13][15]

-

Centrifuge the homogenate (e.g., 12,000 rpm for 15 min at 4°C).

-

Add the supernatant to a reaction buffer containing o-dianisidine dihydrochloride and hydrogen peroxide.[13][16]

-

Measure the change in absorbance kinetically at 460 nm using a spectrophotometer.[13]

-

Express MPO activity as units per milligram of tissue (U/mg). One unit of MPO is defined as the amount needed to degrade 1 µmol of H₂O₂ per minute.[16]

7. Cytokine Level Analysis (ELISA)

-

Homogenize a pre-weighed colon tissue sample in a lysis buffer containing protease inhibitors.

-

Centrifuge the homogenate and collect the supernatant.

-

Determine the total protein concentration of the supernatant using a Bradford assay.[11]

-

Use commercially available ELISA kits to quantify the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β, IL-17).[11][17]

-

Normalize cytokine concentrations to the total protein content and express as pg/mg of protein.[11]

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups. Data are typically presented as mean ± SEM (Standard Error of the Mean).

Table 1: Clinical and Macroscopic Parameters

| Group | Final Body Weight Change (%) | Disease Activity Index (DAI) | Colon Length (cm) |

| Healthy Control | |||

| DSS + Vehicle | |||

| DSS + this compound |

Table 2: Histological and Biochemical Parameters

| Group | Histological Score | MPO Activity (U/mg tissue) | IL-6 (pg/mg protein) | TNF-α (pg/mg protein) |

| Healthy Control | ||||

| DSS + Vehicle | ||||

| DSS + this compound |

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Dextran sulfate sodium (DSS)-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. criver.com [criver.com]

- 4. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound UC ulcerative colitis [gastroendonews.com]

- 6. abivax.com [abivax.com]

- 7. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dextran sulfate sodium-induced colitis mouse model [bio-protocol.org]

- 10. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. socmucimm.org [socmucimm.org]

- 12. researchgate.net [researchgate.net]

- 13. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Determination of myeloperoxidase (MPO) activity in the colon tissue [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: Measuring miR-124 Expression Levels Following Obefazimod Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obefazimod (ABX464) is an investigational oral small molecule that has demonstrated a novel mechanism of action in modulating inflammatory responses.[1][2] It selectively enhances the expression of microRNA-124 (miR-124), a key regulator of inflammation.[3][4] Upregulation of miR-124 by this compound leads to a reduction in pro-inflammatory cytokines and chemokines, such as IL-6, IL-17, and TNF-α, offering a promising therapeutic strategy for chronic inflammatory diseases like ulcerative colitis and rheumatoid arthritis.[3][5][6] These application notes provide detailed protocols for researchers to accurately quantify the expression levels of miR-124 in biological samples following treatment with this compound.

Mechanism of Action: this compound and miR-124 Upregulation

This compound's unique mechanism of action involves its binding to the nuclear Cap Binding Complex (CBC), which is composed of CBP20 and CBP80 subunits.[7] This binding enhances the interaction between the CBC and ARS2, a key factor in microRNA biogenesis.[7] This stabilized complex facilitates the selective splicing of a long non-coding RNA to generate mature, functional miR-124.[3][8] The increased levels of miR-124 then exert their anti-inflammatory effects by targeting and downregulating the translation of various pro-inflammatory messenger RNAs (mRNAs).[3][9]

References

- 1. abivax.com [abivax.com]

- 2. abivax.com [abivax.com]

- 3. Abivax publishes novel data with respect to this compound’s anti-inflammatory mechanism of action | Abivax [ir.abivax.com]

- 4. Abivax publishes novel data with respect to this compound’s anti-inflammatory mechanism of action | Abivax [ir.abivax.com]

- 5. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ard.bmj.com [ard.bmj.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. A biochemical approach to identifying microRNA targets - PMC [pmc.ncbi.nlm.nih.gov]

Application of Obefazimod in Gut Organoid Models: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Obefazimod (also known as ABX464) is an investigational, orally administered small molecule with a novel mechanism of action for the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC).[1][2][3][4][5] It has demonstrated efficacy in reducing inflammation and promoting clinical remission in clinical trials.[1] Gut organoids, three-dimensional self-organizing structures derived from intestinal stem cells, have emerged as a powerful in vitro model system to study IBD pathogenesis and evaluate therapeutic candidates.[6][7][8][9] This document provides detailed application notes and protocols for the use of this compound in gut organoid models to investigate its anti-inflammatory effects and mechanism of action.

Mechanism of Action of this compound

This compound's primary mechanism of action involves the upregulation of a specific microRNA, miR-124.[2][3][4][5][10] This upregulation is achieved through this compound's binding to the cap binding complex (CBC), which enhances the selective splicing of a long non-coding RNA to produce miR-124. miR-124 is a potent anti-inflammatory microRNA that downregulates the expression of various pro-inflammatory cytokines and chemokines, including IL-6, IL-17, and CCL2.[2][3][10] By increasing miR-124 levels, this compound acts as a "physiological brake" on inflammation, reducing the inflammatory cascade characteristic of IBD without causing broad immune suppression.[1][2][3][4][5]

Signaling Pathway of this compound

Caption: this compound upregulates miR-124, which in turn downregulates pro-inflammatory pathways.

Quantitative Data Summary

The following table summarizes the reported effects of this compound on key inflammatory markers. While these data are from in vitro studies, murine models, and clinical trials, they provide expected outcomes for gut organoid experiments.

| Marker | Model System | Treatment | Result | Reference |

| miR-124 | In vitro; Rectal biopsies and blood samples from UC patients | This compound | Upregulated | [2][3] |

| IL-17 | In vitro | This compound | Decreased | [2][10] |

| IL-6 | In vitro | This compound | Decreased | [2][10] |

| CCL2 | In vitro | This compound | Decreased | [2][10] |

| Th17 cells | Serum samples from UC patients | This compound | Reduced | [2][3] |

| IL-17a | Serum samples from UC patients; Mesenteric lymph nodes of mice | This compound | Reduced | [2][3] |

Experimental Protocols

The following protocols describe a potential workflow for evaluating the efficacy of this compound in a gut organoid model of inflammation.

Experimental Workflow

Caption: Proposed workflow for testing this compound in gut organoid models.

Protocol 1: Generation and Culture of Human Intestinal Organoids

This protocol is adapted from established methods for generating organoids from patient-derived tissues.[11][12][13]

Materials:

-

Intestinal biopsy tissue

-

Chelating solution (e.g., Gentle Cell Dissociation Reagent)

-

Basement membrane matrix (e.g., Matrigel)

-

Intestinal Organoid Growth Medium (containing EGF, Noggin, R-spondin)

-

24-well tissue culture plates

Procedure:

-

Collect intestinal biopsies and wash with cold PBS.

-

Incubate tissue in a chelating solution to isolate intestinal crypts.

-

Centrifuge to pellet the crypts and resuspend in a basement membrane matrix.

-

Plate droplets of the crypt-matrix suspension into a pre-warmed 24-well plate.

-

Allow the matrix to solidify at 37°C.

-

Overlay with Intestinal Organoid Growth Medium.

-

Culture organoids at 37°C and 5% CO2, changing the medium every 2-3 days.

-

Passage organoids every 7-10 days by mechanically disrupting them and re-plating in a fresh matrix.

Protocol 2: Induction of Inflammation and this compound Treatment

This protocol outlines how to create an inflammatory environment in the organoid culture to test the anti-inflammatory properties of this compound.

Materials:

-

Established gut organoid cultures

-

Pro-inflammatory cytokines (e.g., a cocktail of TNF-α and IFN-γ)

-

This compound (dissolved in a suitable vehicle, e.g., DMSO)

-

Vehicle control (e.g., DMSO)

Procedure:

-

Plate organoids as described in Protocol 1.

-

After 24-48 hours, replace the medium with fresh medium containing a pro-inflammatory cytokine cocktail to induce an inflammatory state.

-

Concurrently, treat the organoids with different concentrations of this compound or the vehicle control.

-

Incubate for a predetermined time (e.g., 24-72 hours) to allow for inflammatory response and drug action.

Protocol 3: Assessment of Intestinal Barrier Function

For these experiments, organoids are typically grown as 2D monolayers on Transwell inserts to measure transepithelial electrical resistance (TEER).[14][15]

Materials:

-

Organoid-derived monolayers on Transwell inserts

-

TEER meter

-

FITC-dextran

Procedure:

-

After treatment with the inflammatory stimulus and this compound (as in Protocol 2), measure the TEER across the monolayer. A decrease in TEER indicates impaired barrier function.

-

To assess paracellular permeability, add FITC-dextran to the apical side of the Transwell insert.

-

After incubation, measure the fluorescence in the basolateral medium. Increased fluorescence indicates a compromised barrier.

Protocol 4: Analysis of Gene and Protein Expression

This protocol is for quantifying the molecular effects of this compound on inflammatory markers.

Materials:

-

RNA isolation kit

-

qRT-PCR reagents and primers for miR-124, IL-6, IL-17, CCL2, and housekeeping genes

-

ELISA kits for secreted cytokines (e.g., IL-6, IL-17)

-

Protein lysis buffer and Western blot reagents

Procedure:

-

Gene Expression:

-

Harvest organoids and extract total RNA.

-

Perform reverse transcription followed by quantitative PCR (qPCR) to measure the expression levels of target genes.

-

Normalize data to a stable housekeeping gene.

-

-

Protein Expression (Secreted):

-

Collect the culture medium from treated and control organoids.

-

Use ELISA kits to quantify the concentration of secreted pro-inflammatory cytokines.

-

-

Protein Expression (Intracellular):

-

Lyse organoids to extract total protein.

-

Perform Western blotting to analyze the levels of proteins in relevant signaling pathways.

-

Conclusion

Gut organoid models provide a physiologically relevant platform to investigate the therapeutic potential of this compound for IBD.[6][7][16] The protocols outlined above offer a comprehensive framework for studying its novel mechanism of action, confirming its anti-inflammatory effects on human intestinal epithelium, and assessing its ability to restore epithelial barrier function. These experiments can yield crucial preclinical data to further support the clinical development of this compound as a promising oral therapy for ulcerative colitis and other inflammatory bowel diseases.

References

- 1. xtalks.com [xtalks.com]

- 2. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. ABX464 (this compound) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Role of Organoids as a Novel Platform for Modeling of Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Intestinal organoids in inflammatory bowel disease: advances, applications, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scienceopen.com [scienceopen.com]

- 9. Insights into Modeling Inflammatory Bowel Disease from Stem Cell Derived Intestinal Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Abivax publishes novel data with respect to this compound’s anti-inflammatory mechanism of action | Abivax [ir.abivax.com]

- 11. Comprehensive protocols for culturing and molecular biological analysis of IBD patient-derived colon epithelial organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comprehensive protocols for culturing and molecular biological analysis of IBD patient-derived colon epithelial organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Human Intestinal Organoid Culture Protocol | Bio-Techne [bio-techne.com]

- 14. Frontiers | Organoids and Their Use in Modeling Gut Epithelial Cell Lineage Differentiation and Barrier Properties During Intestinal Diseases [frontiersin.org]

- 15. Molecular and Functional Characterization of Human Intestinal Organoids and Monolayers for Modeling Epithelial Barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Understanding disruption of the gut barrier during inflammation: Should we abandon traditional epithelial cell lines and switch to intestinal organoids? [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating Endoscopic Improvement with Obefazimod

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for evaluating endoscopic improvement in clinical studies of Obefazimod, a novel oral therapy for chronic inflammatory diseases such as ulcerative colitis (UC). The protocols outlined below are based on established best practices in inflammatory bowel disease (IBD) clinical trials and reflect the approaches used to assess the efficacy of this compound.

Introduction to this compound and its Mechanism of Action

This compound (formerly ABX464) is a first-in-class oral, small molecule that modulates the biogenesis of a specific microRNA, miR-124.[1][2] Upregulation of miR-124, which has potent anti-inflammatory properties, leads to a downstream reduction of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-17.[3][4] This novel mechanism of action offers a targeted approach to reducing the chronic inflammation characteristic of IBD.[1][3] Clinical trials have demonstrated this compound's efficacy in inducing clinical remission and endoscopic improvement in patients with moderately to severely active ulcerative colitis.[5][6]

Endoscopic and Histologic Endpoints in this compound Clinical Trials

The evaluation of endoscopic improvement is a critical component in assessing the efficacy of this compound. This involves standardized endoscopic scoring systems and, increasingly, the correlation of endoscopic findings with histologic measures of inflammation.

Key Efficacy Endpoints:

-

Endoscopic Improvement: A reduction in the severity of mucosal inflammation as assessed by a standardized scoring system.

-

Endoscopic Remission: The resolution of visible signs of inflammation, indicating mucosal healing.[6]

-

Histologic Endoscopic Mucosal Improvement (HEMI): A composite endpoint that combines endoscopic improvement with histologic evidence of reduced inflammation.[5][7] This endpoint provides a more comprehensive assessment of mucosal healing.

The primary instrument for endoscopic assessment in ulcerative colitis clinical trials for this compound is the Mayo Endoscopic Subscore (MES) . For histologic assessment, the Geboes Score is utilized.[2][7]

Quantitative Data Summary from this compound Clinical Trials

The following tables summarize the key efficacy data from the Phase 2b and Phase 3 (ABTECT-1 and ABTECT-2) clinical trials of this compound in patients with moderate to severe ulcerative colitis.

Table 1: Endoscopic Improvement Rates in this compound Clinical Trials

| Clinical Trial | Treatment Group | Timepoint | Endoscopic Improvement Rate (%) | Placebo Rate (%) |

| Phase 2b (Induction) | This compound (25, 50, 100 mg) | Week 8 | Statistically Significant Improvement | - |